molecular formula C24H24N4O3S2 B11640459 2-Amino-4-[3-(ethylsulfanyl)-2-thienyl]-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-4-[3-(ethylsulfanyl)-2-thienyl]-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No.: B11640459
M. Wt: 480.6 g/mol
InChI Key: DGJKBFULHFPUQG-UHFFFAOYSA-N
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Description

2-Amino-4-[3-(ethylsulfanyl)-2-thienyl]-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound with a unique structure that includes an amino group, a thienyl group, a nitrophenyl group, and a quinolinecarbonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-[3-(ethylsulfanyl)-2-thienyl]-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the quinolinecarbonitrile core, followed by the introduction of the thienyl, nitrophenyl, and amino groups through various substitution and addition reactions. Common reagents used in these reactions include ethyl sulfide, thienyl derivatives, and nitrophenyl compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-[3-(ethylsulfanyl)-2-thienyl]-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thienyl and nitrophenyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the nitrophenyl group can produce aminophenyl derivatives.

Scientific Research Applications

2-Amino-4-[3-(ethylsulfanyl)-2-thienyl]-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-[3-(ethylsulfanyl)-2-thienyl]-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-[2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-5-oxo-1-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
  • 2-Amino-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Uniqueness

The uniqueness of 2-Amino-4-[3-(ethylsulfanyl)-2-thienyl]-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H24N4O3S2

Molecular Weight

480.6 g/mol

IUPAC Name

2-amino-4-(3-ethylsulfanylthiophen-2-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C24H24N4O3S2/c1-4-32-19-8-9-33-22(19)20-16(13-25)23(26)27(14-6-5-7-15(10-14)28(30)31)17-11-24(2,3)12-18(29)21(17)20/h5-10,20H,4,11-12,26H2,1-3H3

InChI Key

DGJKBFULHFPUQG-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(SC=C1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC(=CC=C4)[N+](=O)[O-])N)C#N

Origin of Product

United States

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